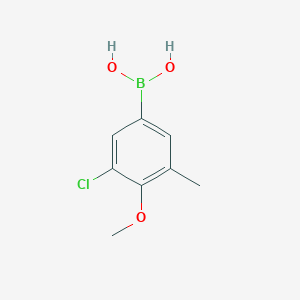

(3-Chloro-4-methoxy-5-methylphenyl)boronic acid

Descripción general

Descripción

The compound "(3-Chloro-4-methoxy-5-methylphenyl)boronic acid" is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions. Boronic acids are also recognized for their ability to form reversible covalent complexes with diols and carbohydrates, making them useful in the field of sensor development and in the recognition of biological molecules .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of halogenated precursors that undergo lithiation or Grignard reactions, followed by treatment with a boron source such as trimethyl borate. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange and subsequent addition of trimethyl borate . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

Boronic acids typically exhibit trigonal planar geometry around the boron atom due to their sp2 hybridization. The presence of substituents on the phenyl ring can influence the molecular conformation and the acidity of the boronic acid. For instance, the presence of electron-withdrawing or electron-donating groups can affect the pKa value of the boronic acid, as seen in the case of 4-amino-3-fluorophenylboronic acid . The molecular structure of boronic acids can be elucidated using techniques such as X-ray crystallography, which was used to determine the structure of 2-(methoxycarbonyl)phenylboronic acid .

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They participate in various chemical reactions, including Suzuki cross-coupling to form biphenyls, esterification with diols, and complex formation with sugars and other diol-containing molecules. The reactivity of boronic acids can be influenced by the substituents on the phenyl ring, as demonstrated by the high affinity diol recognition of 3-methoxycarbonyl-5-nitrophenyl boronic acid at neutral pH . Additionally, the kinetics and mechanism of complex formation involving boronic acids can be studied in different media, as shown in the formation of a luminescent boron complex in concentrated sulfuric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, melting point, and acidity, are influenced by their molecular structure. Substituents on the phenyl ring can affect these properties by altering the electron density and steric hindrance around the boron atom. For example, the presence of a methoxy group can increase the electron density on the boron, potentially affecting the boronic acid's reactivity and binding affinity to diols . The crystal structure of boronic acids can reveal details about their hydrogen-bonding capabilities and interactions in the solid state, as seen in the case of 2-(methoxycarbonyl)phenylboronic acid .

Aplicaciones Científicas De Investigación

Fluorescence Quenching Studies

Boronic acid derivatives, including compounds similar to "(3-Chloro-4-methoxy-5-methylphenyl)boronic acid," have been studied for their fluorescence quenching properties. These studies are significant in understanding the photophysical behavior of boronic acids in different environments, which is crucial for their applications in sensing and detection technologies (H. S. Geethanjali et al., 2015).

Synthesis of Organic Compounds

Catalysis and Chemical Transformations

Boronic acids, due to their unique reactivity, serve as catalysts or reactants in a variety of chemical transformations. This includes their use in catalytic cycles for the formation of C-C bonds and as agents in the selective modification of biomolecules. Their catalytic roles are particularly valued in the development of new synthetic methodologies that are more efficient and sustainable (D. Hall, 2019).

Sensing Applications

The ability of boronic acids to reversibly bind to diols and other functional groups makes them excellent candidates for use in sensing applications, particularly in the detection of saccharides and other biologically relevant molecules. This property is exploited in the design of fluorescent sensors and other detection systems that are sensitive and selective for specific analytes (S. Huang et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of (3-Chloro-4-methoxy-5-methylphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that boronic acids are generally stable, readily prepared, and environmentally benign

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, expanding the possibilities for chemical synthesis .

Análisis Bioquímico

Biochemical Properties

For instance, they can form reversible covalent bonds with diols, a functional group present in many biomolecules .

Cellular Effects

Boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

In the context of Suzuki-Miyaura cross-coupling, boronic acids participate in transmetalation, a process where they transfer a group (in this case, the boron-associated group) to a metal catalyst .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade rapidly .

Metabolic Pathways

Boronic acids are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling .

Subcellular Localization

Boronic acids, due to their small size and ability to passively diffuse across membranes, can potentially localize to various subcellular compartments .

Propiedades

IUPAC Name |

(3-chloro-4-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-5-3-6(9(11)12)4-7(10)8(5)13-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMAQAZAWBZDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B3039344.png)

![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)

![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)

![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole](/img/structure/B3039358.png)